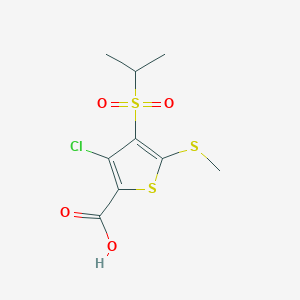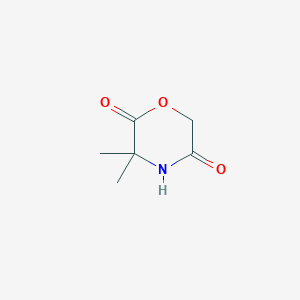
3,3-Dimethylmorpholine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. 3,3-Dimethylmorpholine-2,5-dione can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. 3,3-Dimethylmorpholine-2,5-dione can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of 3,3-Dimethylmorpholine-2,5-dione can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.
Biochemische Und Physiologische Effekte
3,3-Dimethylmorpholine-2,5-dione has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. 3,3-Dimethylmorpholine-2,5-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. 3,3-Dimethylmorpholine-2,5-dione is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, 3,3-Dimethylmorpholine-2,5-dione is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. 3,3-Dimethylmorpholine-2,5-dione is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using 3,3-Dimethylmorpholine-2,5-dione as a reagent. Another area of interest is the exploration of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. 3,3-Dimethylmorpholine-2,5-dione could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.
Synthesemethoden
3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield 3,3-Dimethylmorpholine-2,5-dione. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. 3,3-Dimethylmorpholine-2,5-dione is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. 3,3-Dimethylmorpholine-2,5-dione has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
184002-65-1 |
|---|---|
Produktname |
3,3-Dimethylmorpholine-2,5-dione |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
3,3-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
NDDHZDQGBCUVLH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCC(=O)N1)C |
Kanonische SMILES |
CC1(C(=O)OCC(=O)N1)C |
Synonyme |
2,5-Morpholinedione,3,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



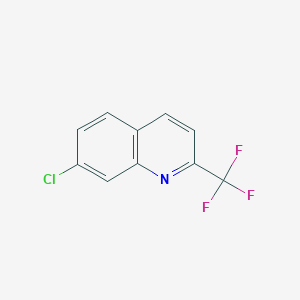
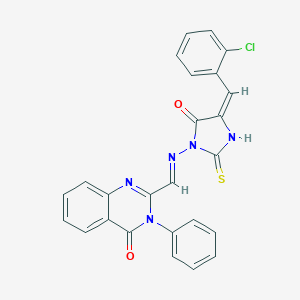


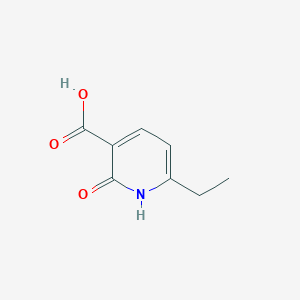
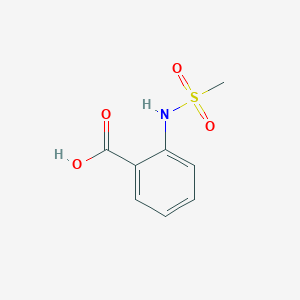
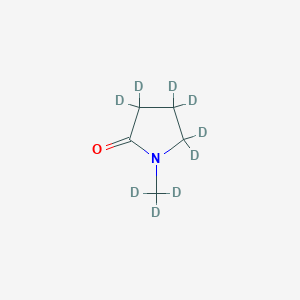
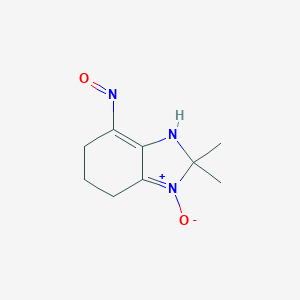
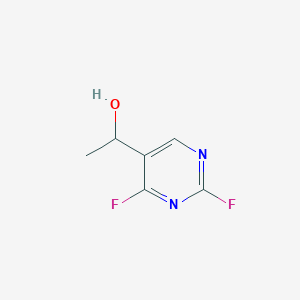
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

